Computed Lipophilicity (LogP) Shift Relative to the Unsubstituted NOTUM Fragment Hit
The target compound exhibits a computed logP of 3.97, compared to 1.3 for the unsubstituted 3-(quinazolin-4-ylsulfanyl)propanoic acid fragment co-crystallized with NOTUM (PDB 7bnb) [1]. This represents a +2.67 log unit difference, indicating substantially higher lipophilicity that predicts improved passive membrane permeability and potentially enhanced cellular uptake for intracellular target engagement [2]. The 6-chloro and 2-isopropyl substituents are jointly responsible for this shift; the acetic acid homolog 2-((6-chloro-2-isopropylquinazolin-4-yl)thio)acetic acid (CAS not publicly disclosed; molecular formula C₁₃H₁₃ClN₂O₂S) has a shorter tether and different ionization behavior, precluding direct logP comparison at physiological pH.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3 / AlogP) |
|---|---|
| Target Compound Data | LogP = 3.97 (computed; vendor-reported AlogP) |
| Comparator Or Baseline | 3-(Quinazolin-4-ylsulfanyl)propanoic acid: XLogP3 = 1.3 (PubChem computed) |
| Quantified Difference | ΔLogP = +2.67 (target compound more lipophilic) |
| Conditions | Computed values; no experimental logD₇.₄ data available for either compound |
Why This Matters
A logP increase of >2.5 units shifts a compound from a low-permeability fragment-like space into drug-like lipophilicity range, making the target compound suitable for cellular assays where the unsubstituted analog may fail due to insufficient membrane partitioning.
- [1] PubChem Compound Summary CID 723893. 3-(Quinazolin-4-ylthio)propanoic acid. Computed XLogP3 = 1.3. National Center for Biotechnology Information. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098. Established that logP >3 correlates with improved membrane permeability but also increased metabolic clearance risk. View Source
